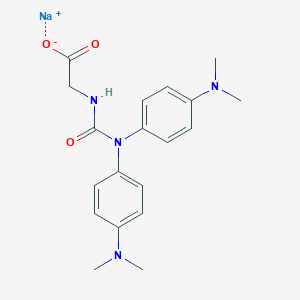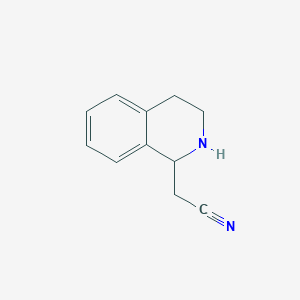
2-(3-Formyl-2,5-dimethylpyrrol-1-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Formyl-2,5-dimethylpyrrol-1-yl)benzonitrile, also known as FMDP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FMDP is a heterocyclic compound that contains a pyrrole ring and a benzonitrile group. This compound has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of 2-(3-Formyl-2,5-dimethylpyrrol-1-yl)benzonitrile is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell proliferation. This compound has been shown to selectively inhibit the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis in cancer cells. This inhibition leads to the disruption of DNA synthesis and cell division, ultimately resulting in the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit selective cytotoxicity against cancer cells, with minimal toxicity towards normal cells. This selectivity is believed to be due to the higher expression of thymidylate synthase in cancer cells compared to normal cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
2-(3-Formyl-2,5-dimethylpyrrol-1-yl)benzonitrile has several advantages as a research tool, including its ease of synthesis, high purity, and selective cytotoxicity towards cancer cells. However, this compound also has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity towards non-cancerous cells at high concentrations.
Future Directions
There are several potential future directions for research on 2-(3-Formyl-2,5-dimethylpyrrol-1-yl)benzonitrile. One direction is the development of novel this compound derivatives with improved solubility and selectivity towards cancer cells. Another direction is the investigation of the mechanism of action of this compound and its potential interactions with other enzymes and pathways involved in cancer cell proliferation. Additionally, this compound could be studied for its potential applications in other fields, such as materials science and organic synthesis.
Synthesis Methods
2-(3-Formyl-2,5-dimethylpyrrol-1-yl)benzonitrile can be synthesized through a multistep process that involves the reaction of 2,5-dimethylpyrrole with benzaldehyde in the presence of a catalyst to form 2-(2,5-dimethylpyrrol-1-yl)benzaldehyde. This intermediate is then reacted with cyanide ion to form the corresponding nitrile, which is subsequently reduced to this compound using a reducing agent such as sodium borohydride.
Scientific Research Applications
2-(3-Formyl-2,5-dimethylpyrrol-1-yl)benzonitrile has been studied for its potential applications in various fields, including materials science, organic synthesis, and medicinal chemistry. In materials science, this compound has been used as a building block for the synthesis of novel polymers and materials with unique properties. In organic synthesis, this compound has been used as a versatile reagent for the synthesis of various organic compounds. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent.
properties
CAS RN |
124678-33-7 |
|---|---|
Molecular Formula |
C14H12N2O |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
2-(3-formyl-2,5-dimethylpyrrol-1-yl)benzonitrile |
InChI |
InChI=1S/C14H12N2O/c1-10-7-13(9-17)11(2)16(10)14-6-4-3-5-12(14)8-15/h3-7,9H,1-2H3 |
InChI Key |
CGILGHJSTBSYAZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(N1C2=CC=CC=C2C#N)C)C=O |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2C#N)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




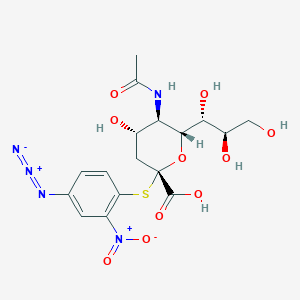
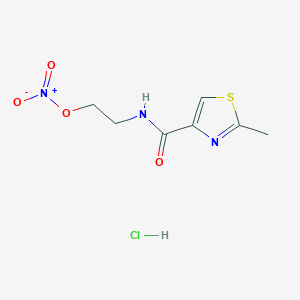
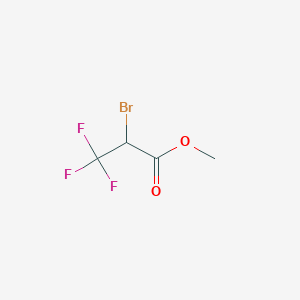



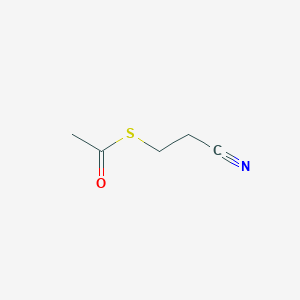



![25,26,27,28-Tetrahydroxypentacyclo[19.3.1.1~3,7~.1~9,13~.1~15,19~]octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-Dodecaene-5,11,17,23-Tetrasulfonic Acid](/img/structure/B40631.png)
